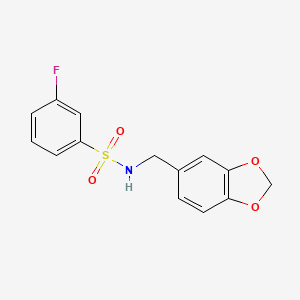

N-(1,3-benzodioxol-5-ylmethyl)-3-fluorobenzenesulfonamide

Description

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-3-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO4S/c15-11-2-1-3-12(7-11)21(17,18)16-8-10-4-5-13-14(6-10)20-9-19-13/h1-7,16H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSJSLKKRRNJBNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=CC=CC(=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47194752 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-fluorobenzenesulfonamide typically involves the following steps:

Formation of Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

Sulfonamide Formation: The benzodioxole derivative is then reacted with 3-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity stems from its sulfonamide and benzodioxole groups:

Sulfonamide Group (-SO₂NH-)

-

Nucleophilic acyl substitution : The sulfonamide can act as an electrophilic acylating agent. Reaction with nucleophiles (e.g., amines, alcohols) under basic conditions may lead to substitution.

-

Hydrolysis : Acidic or basic hydrolysis could cleave the sulfonamide bond, though this is less common due to its stability.

Benzodioxole Moiety

-

Ether cleavage : The benzodioxole ring may undergo ring-opening under acidic or oxidative conditions (e.g., with HBr or HNO₃) .

-

Electrophilic substitution : The aromatic rings of the benzodioxole may participate in electrophilic substitution reactions (e.g., nitration, bromination) .

Sulfonamide Substitution

A potential reaction mechanism involves nucleophilic attack on the sulfonamide’s carbonyl carbon. For example:

This reaction is critical for modifying the compound’s biological activity.

Benzodioxole Reactivity

The benzodioxole moiety may participate in radical-mediated reactions, such as photocatalyzed benzylation . For instance:

This pathway could enhance the compound’s structural diversity .

Analytical Characterization

Relevant analytical techniques to confirm reactions include:

-

NMR spectroscopy : To monitor changes in the sulfonamide and benzodioxole regions.

-

Mass spectrometry : To verify molecular weight and fragmentation patterns.

-

Infrared spectroscopy : To track functional group transformations (e.g., -SO₂NH- absorption).

Scientific Research Applications

Medicinal Chemistry Applications

Drug Development : N-(1,3-benzodioxol-5-ylmethyl)-3-fluorobenzenesulfonamide serves as a scaffold for the development of new pharmaceuticals targeting specific enzymes and receptors involved in various diseases. Its unique structure allows for modifications that can enhance biological activity.

Anticancer Activity : Recent studies have demonstrated promising anticancer properties of compounds related to this sulfonamide. For example, derivatives have shown significant antiproliferative effects against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| LNCaP (Prostate) | 6.26 ± 0.33 |

| MIA PaCa-2 | 6.48 ± 0.11 |

| CCRF-CEM | Varies |

These results indicate its potential as a lead compound for further development in cancer therapeutics.

Biological Studies

Mechanism of Action : The compound interacts with specific molecular targets through hydrophobic interactions and hydrogen bonding, modulating protein activities effectively. This dual functionality is crucial for designing selective inhibitors or activators in biological pathways.

Insecticidal Properties : The benzodioxole moiety has been associated with insecticidal activities. Studies indicate that certain derivatives exhibit larvicidal effects against Aedes aegypti, a vector for diseases like dengue and Zika:

| Activity Type | Effective Concentration (LC50) |

|---|---|

| Larvicidal Activity | Significant without cytotoxicity on mammalian cells |

Materials Science Applications

N-(1,3-benzodioxol-5-ylmethyl)-3-fluorobenzenesulfonamide can be utilized in the synthesis of novel materials with specific electronic or optical properties. Its unique chemical structure allows for the design of materials that can be tailored for applications in organic electronics or photonics.

Structure-Activity Relationship (SAR)

A detailed SAR analysis highlights how substituent variations on the benzodioxole ring influence biological activity and selectivity towards different targets. Optimization strategies include modifications at the fluorobenzene position to enhance binding affinity.

Case Study 1: Anticancer Screening

In a comprehensive screening study, a library of compounds including N-(1,3-benzodioxol-5-ylmethyl)-3-fluorobenzenesulfonamide was tested against multiple cancer cell lines. Several derivatives exhibited promising anticancer properties, leading to further investigations into their mechanisms and potential clinical applications.

Case Study 2: Insecticidal Evaluation

Another study focused on evaluating the larvicidal efficacy of benzodioxole derivatives against Aedes aegypti larvae. The results underscored the importance of structural modifications in enhancing insecticidal activity while ensuring safety profiles for non-target organisms.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3-fluorobenzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to the disruption of cellular processes, making it a potential therapeutic agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(1,3-benzodioxol-5-ylmethyl)-3-fluorobenzenesulfonamide with key analogs based on structural features, synthetic routes, and inferred pharmacological properties.

Core Heterocycle Variations

Key Observations :

- The 1,3-benzodioxole moiety in the target compound contrasts with the benzoisoxazole in compound 11a . While both heterocycles are electron-rich, benzodioxole’s methylenedioxy group may enhance metabolic stability compared to the isoxazole’s labile N-O bond.

- The 3-fluorophenyl substituent on the sulfonamide likely increases lipophilicity and modulates target selectivity compared to the ethyl/methoxy groups in 11a .

- The propenamide derivative in demonstrates how benzodioxole can be integrated into larger scaffolds (e.g., acrylamides), suggesting divergent therapeutic applications (e.g., kinase inhibition vs. sulfonamide-based enzyme targeting).

Pharmacological Implications

- In contrast, the benzoisoxazole derivative 11a may prioritize CNS targets due to its lipophilic substituents.

- Steric and Electronic Effects : The fluorine atom’s electronegativity could enhance binding affinity to enzymes via polar interactions, whereas bulkier groups (e.g., difluoromethylthio in ) might improve membrane permeability.

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-3-fluorobenzenesulfonamide (CAS No. 667912-55-2) is a chemical compound known for its potential biological activities, particularly in medicinal chemistry and insecticidal applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy, and relevant case studies.

Chemical Structure and Properties

| Property | Details |

|---|---|

| Molecular Formula | C14H12FNO4S |

| Molecular Weight | 309.31 g/mol |

| IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)-3-fluorobenzenesulfonamide |

The compound features a benzodioxole moiety, which is known for its interactions with biological targets, and a sulfonamide group that enhances its pharmacological properties.

N-(1,3-benzodioxol-5-ylmethyl)-3-fluorobenzenesulfonamide exhibits its biological effects through several mechanisms:

- Enzyme Inhibition : The sulfonamide group can interact with active sites of various enzymes, potentially inhibiting their activity. This is particularly relevant in targeting kinases involved in cancer progression.

- Receptor Modulation : The compound may bind to specific receptors, altering their signaling pathways which can lead to therapeutic effects in diseases such as cancer.

- Insecticidal Activity : Studies indicate that derivatives of the benzodioxole group exhibit larvicidal activity against mosquito vectors like Aedes aegypti, suggesting potential use in vector control strategies.

Medicinal Chemistry Applications

Research has shown that compounds similar to N-(1,3-benzodioxol-5-ylmethyl)-3-fluorobenzenesulfonamide can selectively inhibit Src family kinases (SFKs), which are implicated in various cancers. For instance, a related compound demonstrated significant inhibitory effects on c-Src and Abl kinases at low nanomolar concentrations, showcasing excellent pharmacokinetics and in vivo efficacy against tumor growth .

Insecticidal Properties

Recent studies have highlighted the potential of benzodioxole derivatives as insecticides. For example, a study reported that certain benzodioxole acids exhibited notable larvicidal activity against Aedes aegypti, with LC50 values indicating effective concentrations for controlling mosquito populations . The presence of specific substituents on the aromatic ring significantly influenced biological activity.

Case Study 1: Cancer Research

A study focused on the development of novel inhibitors targeting SFKs reported that compounds derived from benzodioxole structures showed promising results in inhibiting tumor growth in xenograft models. The compound AZD0530, although not identical to N-(1,3-benzodioxol-5-ylmethyl)-3-fluorobenzenesulfonamide, shares structural similarities and demonstrates the potential for this class of compounds in cancer therapy .

Case Study 2: Vector Control

In the context of vector control for mosquito-borne diseases, research into 1,3-benzodioxole derivatives has led to the identification of compounds with significant larvicidal properties. For instance, one compound exhibited LC50 values indicating effective control over mosquito larvae without significant toxicity to mammalian cells . This highlights the potential utility of N-(1,3-benzodioxol-5-ylmethyl)-3-fluorobenzenesulfonamide in developing safer insecticides.

Q & A

Q. What are the key synthetic challenges in preparing N-(1,3-benzodioxol-5-ylmethyl)-3-fluorobenzenesulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves sulfonylation of the benzodioxole-derived amine with 3-fluorobenzenesulfonyl chloride. Critical challenges include:

- Regioselectivity : Ensuring proper functionalization of the benzodioxole methyl group (avoiding over-substitution or side reactions at the dioxole oxygen).

- Yield Optimization : Controlling reaction temperature (recommended range: 0–5°C for sulfonylation steps to minimize decomposition) and solvent polarity (e.g., dichloromethane or THF) to stabilize intermediates .

- Purification : Use of column chromatography with gradients (e.g., hexane/ethyl acetate) to isolate the product from unreacted sulfonyl chloride or amine byproducts .

Q. What analytical techniques are most reliable for characterizing this compound and confirming its purity?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for the benzodioxole (δ 5.9–6.1 ppm for methylenedioxy protons) and sulfonamide NH (δ 7.2–7.5 ppm, broad singlet). Fluorine substituents cause splitting patterns in aromatic regions .

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water (0.1% formic acid) to assess purity (>95%) and detect trace impurities (e.g., unreacted intermediates) .

- Elemental Analysis : Confirm stoichiometry of C, H, N, S, and F .

Q. How can researchers design initial biological activity screens for this compound?

- Methodological Answer :

- Target Selection : Prioritize assays based on structural analogs. For example, sulfonamide derivatives often target carbonic anhydrases, kinases, or antimicrobial pathways .

- In Vitro Assays :

- Enzyme inhibition (e.g., fluorescence-based assays for CA IX/XII isoforms).

- Antimicrobial testing via broth microdilution (MIC determination against Gram+/Gram- strains) .

- Dose Ranges : Start at 1–100 µM, with cytotoxicity controls (e.g., MTT assay on HEK-293 cells) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for sulfonamide derivatives like this compound?

- Methodological Answer :

- Assay Reproducibility : Standardize protocols (e.g., buffer pH, incubation time) across labs. For example, discrepancies in enzyme inhibition may arise from variations in ionic strength .

- Metabolite Interference : Perform stability studies (e.g., LC-MS after 24h in serum) to rule out degradation products masking true activity .

- Computational Modeling : Use docking simulations (AutoDock Vina) to validate binding poses and identify key interactions (e.g., sulfonamide-F in active sites) .

Q. How can structure-activity relationship (SAR) studies be structured to improve potency or selectivity?

- Methodological Answer :

- Core Modifications :

- Benzodioxole : Replace methylenedioxy with ethylenedioxy to assess steric effects.

- Sulfonamide : Introduce methyl/chloro substituents on the benzene ring to enhance hydrophobicity .

- Pharmacophore Mapping : Use 3D-QSAR (CoMFA/CoMSIA) to correlate substituent electronic properties (Hammett σ) with activity .

- Selectivity Profiling : Test against isoform-specific targets (e.g., CA IX vs. CA II) to minimize off-target effects .

Q. What are the best practices for evaluating the compound’s stability under physiological conditions?

- Methodological Answer :

- pH Stability : Incubate in buffers (pH 2.0, 7.4, 9.0) at 37°C for 24h; monitor degradation via HPLC .

- Metabolic Stability : Use liver microsomes (human/rat) with NADPH cofactor; quantify parent compound loss via LC-MS/MS .

- Photostability : Expose to UV-Vis light (300–800 nm) for 48h; assess changes in UV absorbance (λmax ~270 nm for sulfonamides) .

Q. How can computational methods predict potential off-target interactions or toxicity?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic pathways .

- Toxicity Prediction : Use ADMET software (e.g., SwissADME, ProTox-II) to estimate hERG inhibition, hepatotoxicity, and mutagenicity .

- Cross-Reactivity Screening : Perform similarity searches (Tanimoto >0.85) in ChEMBL for structurally related compounds with known adverse effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.